Home > Products > Building Blocks P15191 > 4,4-Bis(4-fluorophenyl)butyric acid
4,4-Bis(4-fluorophenyl)butyric acid - 20662-52-6

4,4-Bis(4-fluorophenyl)butyric acid

Catalog Number: EVT-310338
CAS Number: 20662-52-6
Molecular Formula: C16H14F2O2
Molecular Weight: 276.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4,4-Bis(4-fluorophenyl)butyric acid is a chemical compound . It is colorless to yellow in physical form .

Synthesis Analysis

The synthesis of 4,4-Bis(4-fluorophenyl)butyric acid involves several steps. One method involves the use of concentrated hydrochloric acid diluted with water to make a solution. The homogeneous solutions are then pumped into a micro-reaction mixer at a preset temperature and flow rate ratio for a Friedel-Crafts acylation reaction . Another method uses fluorobenzene and glutaric anhydride as initial raw materials, and anhydrous aluminum trichloride as an acylating agent to carry out Friedel-Crafts reaction for preparation .

Molecular Structure Analysis

The molecular formula of 4,4-Bis(4-fluorophenyl)butyric acid is C16H14F2O2 . The molecular weight is 276.28 g/mol .

Physical And Chemical Properties Analysis

4,4-Bis(4-fluorophenyl)butyric acid is a solid or liquid in physical form . It has a molecular weight of 276.278 g/mol .

Synthesis Analysis

A common synthesis method for 4,4-Bis(4-fluorophenyl)butyric acid involves a Friedel-Crafts reaction. In this reaction, 4-(4-fluorophenyl)butyrolactone reacts with fluorobenzene in the presence of a catalyst [, ]. The ratio of desired product to undesired isomers can be influenced by reaction conditions [, ].

Chemical Reactions Analysis

One key chemical reaction involving 4,4-Bis(4-fluorophenyl)butyric acid is sulfonation. This reaction is particularly useful for removing the undesired ortho isomer of the compound, which is often produced during the Friedel-Crafts synthesis [].

Applications

The primary application of 4,4-Bis(4-fluorophenyl)butyric acid is as a key building block in the synthesis of more complex pharmaceutical compounds [, ]. For example, it serves as a starting material in the synthesis of (±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one, also known as BMY-22089 [].

Pimozide

Compound Description: Pimozide is a potent neuroleptic drug primarily used to treat schizophrenia and other psychiatric disorders. It exerts its therapeutic effects by blocking dopamine receptors in the brain. Pimozide is known to undergo extensive hepatic metabolism, primarily via the cytochrome P450 (CYP450) enzyme system. []

Relevance: Pimozide is metabolized to 4,4-Bis(4-fluorophenyl)butyric acid via oxidative N-dealkylation, cleaving the molecule into two halves. [] This metabolic pathway highlights the structural relationship between Pimozide and 4,4-Bis(4-fluorophenyl)butyric acid, with the latter being a key metabolite of the former.

1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI)

Compound Description: DHPBI is a metabolite of Pimozide, formed through N-dealkylation. This metabolic pathway is primarily facilitated by CYP3A4, a major enzyme in the CYP450 system, with a minor contribution from CYP1A2. []

Relevance: DHPBI is the other significant product resulting from the N-dealkylation of Pimozide, the reaction that also yields 4,4-Bis(4-fluorophenyl)butyric acid. [] This shared metabolic origin underscores their close structural relationship.

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐ (1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C] butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

Compound Description: BMY-22089 is a compound synthesized using a multi-step process, incorporating [14C]Methyl iodide as a labeled precursor. []

Relevance: The synthesis of BMY-22089 involves the use of a phosphonate reagent derived from 4,4′-difluorobenzophenone. [] This reagent shares the core difluorobenzophenone structure with 4,4-Bis(4-fluorophenyl)butyric acid, making them structurally related.

N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo [d]isoxazol-3-ol (EF1502)

Compound Description: EF1502 is a GABA uptake inhibitor that demonstrates activity on both GAT1 and GAT2 transporters. It exhibits a broad spectrum of anticonvulsant properties in animal models of epilepsy. []

Relevance: EF1502 is an N-substituted analog of exo-THPO, a compound structurally similar to 4,4-Bis(4-fluorophenyl)butyric acid. [] This structural similarity is based on the shared presence of a four-carbon chain connecting two aromatic rings, although the specific substituents on these rings differ.

Tiagabine

Compound Description: Tiagabine is a selective inhibitor of the GABA transporter subtype GAT1. It is clinically used in the treatment of epilepsy. []

LU-32-176B

Compound Description: LU-32-176B is another GAT1-selective GABA uptake inhibitor, similar in structure and action to Tiagabine. Like Tiagabine, it demonstrates anticonvulsant activity. []

Relevance: LU-32-176B is an N-substituted analog of exo-THPO, similar to EF1502, and its structure shares similarities with 4,4-Bis(4-fluorophenyl)butyric acid. [] Specifically, all three compounds possess a four-carbon chain connecting two aromatic rings, highlighting a common structural motif despite variations in the substituents on the rings.

Properties

CAS Number

20662-52-6

Product Name

4,4-Bis(4-fluorophenyl)butyric acid

IUPAC Name

4,4-bis(4-fluorophenyl)butanoic acid

Molecular Formula

C16H14F2O2

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H,19,20)

InChI Key

CZNWJIAAVVXYFS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)F)F

Synonyms

4,4-bis(4-fluorophenyl)butanoic acid
BFBA

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.